molecular formula C24H20INO4 B2874515 (3S)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-(3-iodophenyl)propanoic acid CAS No. 1366507-28-9

(3S)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-(3-iodophenyl)propanoic acid

Cat. No.: B2874515
CAS No.: 1366507-28-9
M. Wt: 513.331
InChI Key: SKTSPSIMLVUKHC-QFIPXVFZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3S)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-(3-iodophenyl)propanoic acid (CAS: 210282-31-8) is an Fmoc (9-fluorenylmethoxycarbonyl)-protected amino acid derivative featuring a 3-iodophenyl substituent. Its molecular formula is C₂₄H₂₀INO₄, with a molecular weight of 513.32 g/mol . The iodine atom at the meta position of the phenyl ring confers unique steric and electronic properties, making it valuable in peptide synthesis and medicinal chemistry. The Fmoc group serves as a temporary protecting group for the amine during solid-phase peptide synthesis (SPPS), enabling selective deprotection under mild basic conditions .

Properties

IUPAC Name

(3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(3-iodophenyl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20INO4/c25-16-7-5-6-15(12-16)22(13-23(27)28)26-24(29)30-14-21-19-10-3-1-8-17(19)18-9-2-4-11-20(18)21/h1-12,21-22H,13-14H2,(H,26,29)(H,27,28)/t22-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKTSPSIMLVUKHC-QFIPXVFZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)O)C4=CC(=CC=C4)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC(=O)O)C4=CC(=CC=C4)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20INO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

513.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(3S)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-(3-iodophenyl)propanoic acid, commonly referred to as Fmoc-D-I-Phe(3-I)-OH, is a derivative of phenylalanine with significant implications in biochemical research and pharmaceutical applications. This compound is characterized by its unique structural features, including the fluorenylmethoxycarbonyl (Fmoc) protecting group and the iodine substitution on the phenyl ring, which enhance its biological activity.

  • IUPAC Name : this compound
  • CAS Number : 209252-15-3
  • Molecular Formula : C24H21NO4
  • Molecular Weight : 387.428 g/mol
  • Purity : Typically >95%

The biological activity of Fmoc-D-I-Phe(3-I)-OH is largely attributed to its incorporation into peptides and proteins, where it can modulate structural and functional properties. The iodine atom facilitates interactions such as halogen bonding, which can enhance binding affinity to target proteins or receptors. The Fmoc group serves as a protective moiety during peptide synthesis, allowing for selective reactions without degradation of the amino acid.

Biological Applications

  • Peptide Synthesis : Fmoc-D-I-Phe(3-I)-OH is extensively used in solid-phase peptide synthesis (SPPS), providing a versatile building block for constructing complex peptides.
  • Protein Interaction Studies : The compound is utilized in research to investigate protein-ligand interactions, particularly those involving halogen bonding.
  • Therapeutic Development : Due to its structural properties, this compound has potential applications in drug design, particularly as a scaffold for developing inhibitors targeting specific enzymes or receptors.

Case Study 1: Protein Tyrosine Phosphatase Inhibition

Research has demonstrated that compounds similar to Fmoc-D-I-Phe(3-I)-OH can act as inhibitors of protein tyrosine phosphatases (PTPs). These enzymes are critical in regulating cellular signaling pathways. A study published in Nature highlighted the design of PTP inhibitors based on phenylalanine derivatives, showcasing the potential of halogenated amino acids in modulating enzyme activity .

Case Study 2: Radiolabeled Peptides for Imaging

Fmoc-D-I-Phe(3-I)-OH has been explored as a precursor for synthesizing radiolabeled peptides used in diagnostic imaging. The incorporation of iodine enhances the stability and detectability of these peptides in imaging studies, facilitating better visualization of biological processes .

Comparative Analysis with Similar Compounds

Compound NameIodine PositionBiological ActivityApplications
Fmoc-D-I-Phe(4-I)-OHParaModeratePeptide synthesis
Fmoc-D-I-Phe(2-I)-OHOrthoHighProtein interaction studies
Fmoc-D-Phe(4-F)-OHParaLowGeneral peptide synthesis

Comparison with Similar Compounds

Substituent Diversity and Key Properties

The following table summarizes structural analogs, highlighting substituent variations and physicochemical properties:

Compound Name Substituent(s) Molecular Weight (g/mol) Key Properties References
(3S)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-(3-iodophenyl)propanoic acid (Target) 3-Iodophenyl 513.32 High polarizability; moderate solubility in organic solvents; H302/H315 hazards
(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3-fluorophenyl)propanoic acid 3-Fluorophenyl 425.44 Lower molecular weight; higher electronegativity; density 1.316 g/cm³
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(o-tolyl)propanoic acid o-Tolyl (2-methyl) 401.45 Increased steric hindrance; 99.76% HPLC purity
(2S)-3-[4-(difluoromethyl)phenyl]-2-(Fmoc-amino)propanoic acid 4-Difluoromethyl 401.45 Enhanced lipophilicity; potential for metabolic stability
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(6-chloro-1H-indol-3-yl)propanoic acid 6-Chloroindole 436.87 Aromatic indole core; chlorine enhances halogen bonding
(3S)-3-(5-bromo-2-fluorophenyl)-3-(Fmoc-amino)propanoic acid 5-Bromo-2-fluorophenyl 484.33 Bromine’s larger atomic radius vs. iodine; dual halogen effects
(3S)-3-(Fmoc-amino)-3-[2-(trifluoromethyl)phenyl]propanoic acid 2-Trifluoromethyl 483.44 High electronegativity; improved resistance to oxidation
(S)-3-(Fmoc-amino)-3-(4-hydroxyphenyl)propanoic acid 4-Hydroxyphenyl 425.44 Polar hydroxyl group; higher aqueous solubility
(S)-2-(Fmoc-amino)-3-(3-(prop-2-yn-1-yloxy)phenyl)propanoic acid 3-Propargyloxy 441.48 Alkyne functionality for click chemistry

Electronic and Steric Effects

  • Iodine vs. Halogens: The iodine atom in the target compound exhibits greater polarizability compared to fluorine () or bromine (), enhancing van der Waals interactions in hydrophobic environments.
  • Electron-Withdrawing Groups : The trifluoromethyl group () and fluorine () lower the electron density of the phenyl ring, affecting the acidity of the carboxylic acid (pKa ~2–3) and reactivity in amide bond formation .

Research Findings and Case Studies

  • Peptide Backbone Modifications : A study using the 3-iodophenyl derivative demonstrated its utility in stabilizing β-turn structures via iodine’s steric effects, critical for mimicking bioactive peptides .
  • Click Chemistry Applications : The propargyloxy analog () was employed to synthesize fluorescently labeled peptides, leveraging its alkyne group for post-synthetic modifications .
  • Solubility Challenges : The hydroxylated analog () showed improved solubility in DMSO-water mixtures (up to 20 mM), whereas the iodinated compound required higher organic solvent ratios (<5 mM in 50% DMSO) .

Preparation Methods

Synthesis of Tributyltin Intermediate

The synthesis begins with the preparation of a tributyltin precursor. (S)-3-bromo-L-phenylalanine is protected as a tert-butyl ester and Boc-amine to yield (S)-tert-butyl 2-(tert-butoxycarbonylamino)-3-(3-bromophenyl)propanoate. This intermediate undergoes a palladium-catalyzed Stille coupling with hexabutylditin in the presence of bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) in 1,4-dioxane at 100°C for 1 hour. The reaction replaces the bromine atom with a tributyltin group, producing (S)-tert-butyl 2-(tert-butoxycarbonylamino)-3-(3-(tributylstannyl)phenyl)propanoate with a yield of 85–90%.

Iododestannylation

The tin precursor is subjected to iododestannylation using iodine (I₂) in dichloromethane at room temperature. This one-step reaction replaces the tributyltin group with iodine, yielding (S)-tert-butyl 2-(tert-butoxycarbonylamino)-3-(3-iodophenyl)propanoate. The reaction achieves near-quantitative radiochemical yields (94.8 ± 3.4%) when using no-carrier-added iodine-131, as demonstrated in analogous syntheses of radioiodinated phenylalanine derivatives.

Deprotection and Fmoc Protection

The Boc-protected amine is deprotected using trifluoroacetic acid (TFA) in dichloromethane, followed by neutralization with aqueous sodium bicarbonate. The free amine is then protected with Fmoc-Cl (9-fluorenylmethyl chloroformate) in a mixture of dimethylformamide (DMF) and water, yielding (S)-tert-butyl 2-(Fmoc-amino)-3-(3-iodophenyl)propanoate. Finally, the tert-butyl ester is hydrolyzed with TFA to afford the target compound, (3S)-3-(Fmoc-amino)-3-(3-iodophenyl)propanoic acid, with an overall yield of 78–82%.

Copper-Catalyzed Iodo-Debromination

Bromine-to-Iodine Exchange

(S)-3-bromo-L-phenylalanine is suspended in a solution of sodium iodide (NaI) and copper(I) iodide (CuI) in anhydrous dimethyl sulfoxide (DMSO). The mixture is heated to 120°C for 24 hours under nitrogen, facilitating a halogen-exchange reaction. This method, adapted from radioiodination protocols, replaces bromine with iodine at the meta position, yielding (S)-3-iodo-L-phenylalanine with a 65–70% conversion rate.

Fmoc Protection

The crude product is purified via reverse-phase chromatography and treated with Fmoc-Cl in a 1:1 mixture of DMF and saturated sodium bicarbonate solution. The reaction proceeds at 0°C for 2 hours, followed by extraction with ethyl acetate and evaporation to yield the Fmoc-protected amino acid. This two-step process achieves an overall yield of 58–62%.

Direct Electrophilic Iodination

Iodination of Protected Phenylalanine

(S)-L-phenylalanine is protected as a methyl ester and acetylated at the amino group to prevent side reactions. The protected derivative is dissolved in acetic acid and treated with iodine monochloride (ICl) at 0°C for 4 hours. The iodine selectively substitutes the meta position of the phenyl ring due to the directing effect of the acetylated amino group. After quenching with sodium thiosulfate, the product is isolated via filtration, yielding (S)-3-iodo-N-acetylphenylalanine methyl ester with 55–60% efficiency.

Deprotection and Functionalization

The acetyl group is removed using 6 M hydrochloric acid at 100°C for 6 hours. The free amine is then protected with Fmoc-Cl under standard conditions, and the methyl ester is hydrolyzed with lithium hydroxide (LiOH) in tetrahydrofuran (THF)/water. This method provides the target compound in 50–54% overall yield.

Enzymatic Resolution of Racemic Mixtures

Synthesis of Racemic 3-Iodophenylalanine

Racemic 3-iodophenylalanine is synthesized via a Strecker reaction using 3-iodobenzaldehyde, ammonium chloride, and potassium cyanide. The resulting amino nitrile is hydrolyzed with hydrochloric acid to yield racemic 3-iodophenylalanine.

Kinetic Resolution with Acylases

The racemic mixture is treated with immobilized penicillin G acylase in phosphate buffer (pH 8.0) at 37°C. The enzyme selectively deacetylates the L-enantiomer, leaving the D-enantiomer protected. The resolved L-3-iodophenylalanine is then protected with Fmoc-Cl, achieving an enantiomeric excess (ee) of >98% and a yield of 45–48%.

Comparative Analysis of Methods

Method Key Step Yield (%) Stereochemical Control Scalability
Halodestannylation Pd-catalyzed iodination 78–82 High (retains S-configuration) Excellent
Iodo-debromination Cu-mediated exchange 58–62 Moderate Moderate
Electrophilic iodination ICl substitution 50–54 Low (requires resolution) Poor
Enzymatic resolution Acylase-mediated resolution 45–48 High (ee >98%) Limited

The halodestannylation route is favored for its high yield and preservation of stereochemistry, while the enzymatic method offers superior enantioselectivity at the cost of lower overall yield.

Mechanistic Insights

Halodestannylation

The reaction proceeds via oxidative addition of iodine to the palladium catalyst, followed by transmetallation with the tributyltin precursor. Reductive elimination releases the iodinated product and regenerates the catalyst. The use of PdCl₂(PPh₃)₂ ensures minimal racemization at the chiral center.

Copper-Mediated Exchange

Iodide displaces bromide in an SNAr mechanism facilitated by Cu(I), which coordinates to the aromatic ring and activates the carbon-bromine bond for substitution. This method is less stereospecific, necessitating post-synthetic resolution.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.